2,5-Dichloro-3-phenylpyrazine
Overview
Description
2,5-Dichloro-3-phenylpyrazine is a heterocyclic organic compound with the molecular formula C10H6Cl2N2 It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 2nd and 5th positions and a phenyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-phenylpyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions. The reaction is carried out at temperatures ranging from 120°C to 220°C, followed by purification steps to obtain the desired product .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of efficient purification techniques such as crystallization and distillation is employed to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-phenylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like trifluoroperacetic acid can be employed to oxidize the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyrazine derivatives, while oxidation can lead to the formation of pyrazine oxides .
Scientific Research Applications
2,5-Dichloro-3-phenylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which 2,5-Dichloro-3-phenylpyrazine exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
- 2-Chloro-3-phenylpyrazine
- 2,5-Dichloro-3,6-dimethylpyrazine
- 2,5-Dichloropyrazine
Comparison: Compared to its analogs, 2,5-Dichloro-3-phenylpyrazine is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,5-dichloro-3-phenylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHFTHLANSFULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496734 | |
Record name | 2,5-Dichloro-3-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64163-09-3 | |
Record name | 2,5-Dichloro-3-phenylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What further studies could be conducted to understand the formation of 2,5-dichloro-3-phenylpyrazine?
A2: The researchers investigated the mechanism of this novel formation by reacting methyl-substituted 1-hydroxy-2(1H)-pyrazinones with phosphoryl chloride. [, ] Further studies could expand on this by systematically altering the substituents on the phenyl ring and the pyrazinone core. This would provide insights into the electronic and steric factors governing the regioselectivity of the chlorination and the formation of the dichlorinated product. Additionally, computational chemistry studies could be employed to model the reaction mechanism and rationalize the observed product formation.
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